molecular formula C21H18N4O4 B4855206 2',3'-DIMETHYL 6'-AMINO-5'-CYANO-1'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-2',3'-DICARBOXYLATE

2',3'-DIMETHYL 6'-AMINO-5'-CYANO-1'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-2',3'-DICARBOXYLATE

Cat. No.: B4855206
M. Wt: 390.4 g/mol
InChI Key: WFVDKYLIGCNQMX-UHFFFAOYSA-N
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Description

2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE is a complex organic compound that belongs to the class of bipyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of the bipyridine core, followed by the introduction of various functional groups such as amino, cyano, and carboxylate groups. Common reagents used in these reactions include bromine, sodium cyanide, and various amines. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. It may also interact with enzymes and receptors, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-cyano-4-phenyl-5-carboethoxy-6-methyl-4H-pyran
  • Indole derivatives
  • Imidazole derivatives

Uniqueness

Compared to similar compounds, 2’,3’-DIMETHYL 6’-AMINO-5’-CYANO-1’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-2’,3’-DICARBOXYLATE stands out due to its unique combination of functional groups and its ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

dimethyl 6-amino-5-cyano-1-phenyl-4-pyridin-3-yl-4H-pyridine-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-28-20(26)17-16(13-7-6-10-24-12-13)15(11-22)19(23)25(18(17)21(27)29-2)14-8-4-3-5-9-14/h3-10,12,16H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVDKYLIGCNQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',3'-DIMETHYL 6'-AMINO-5'-CYANO-1'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-2',3'-DICARBOXYLATE
Reactant of Route 2
2',3'-DIMETHYL 6'-AMINO-5'-CYANO-1'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-2',3'-DICARBOXYLATE
Reactant of Route 3
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2',3'-DIMETHYL 6'-AMINO-5'-CYANO-1'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-2',3'-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
2',3'-DIMETHYL 6'-AMINO-5'-CYANO-1'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-2',3'-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
2',3'-DIMETHYL 6'-AMINO-5'-CYANO-1'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-2',3'-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
2',3'-DIMETHYL 6'-AMINO-5'-CYANO-1'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-2',3'-DICARBOXYLATE

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